L-Aspartic acid, L-methionyl-L-methionyl-L-prolyl- L-Aspartic acid, L-methionyl-L-methionyl-L-prolyl-
Brand Name: Vulcanchem
CAS No.: 652977-24-7
VCID: VC16796147
InChI: InChI=1S/C19H32N4O7S2/c1-31-8-5-11(20)16(26)21-12(6-9-32-2)18(28)23-7-3-4-14(23)17(27)22-13(19(29)30)10-15(24)25/h11-14H,3-10,20H2,1-2H3,(H,21,26)(H,22,27)(H,24,25)(H,29,30)/t11-,12-,13-,14-/m0/s1
SMILES:
Molecular Formula: C19H32N4O7S2
Molecular Weight: 492.6 g/mol

L-Aspartic acid, L-methionyl-L-methionyl-L-prolyl-

CAS No.: 652977-24-7

Cat. No.: VC16796147

Molecular Formula: C19H32N4O7S2

Molecular Weight: 492.6 g/mol

* For research use only. Not for human or veterinary use.

L-Aspartic acid, L-methionyl-L-methionyl-L-prolyl- - 652977-24-7

Specification

CAS No. 652977-24-7
Molecular Formula C19H32N4O7S2
Molecular Weight 492.6 g/mol
IUPAC Name (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]butanedioic acid
Standard InChI InChI=1S/C19H32N4O7S2/c1-31-8-5-11(20)16(26)21-12(6-9-32-2)18(28)23-7-3-4-14(23)17(27)22-13(19(29)30)10-15(24)25/h11-14H,3-10,20H2,1-2H3,(H,21,26)(H,22,27)(H,24,25)(H,29,30)/t11-,12-,13-,14-/m0/s1
Standard InChI Key UBMQGINKCANSRM-XUXIUFHCSA-N
Isomeric SMILES CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)O)N
Canonical SMILES CSCCC(C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)O)N

Introduction

Structural and Compositional Analysis

Amino Acid Sequence and Molecular Architecture

The peptide sequence Asp-Met-Met-Pro is defined by the following structural features:

  • N-terminus: L-aspartic acid, a negatively charged amino acid with a carboxyl side chain (pKa3.9pK_a \approx 3.9).

  • Central residues: Two consecutive L-methionine residues, sulfur-containing amino acids with hydrophobic side chains.

  • C-terminus: L-proline, a cyclic imino acid that introduces rigidity into peptide backbones.

The molecular formula C20H32N4O5S2C_{20}H_{32}N_4O_5S_2 was derived by summing the compositions of individual amino acids and subtracting three water molecules (3×H2O3 \times H_2O) lost during peptide bond formation . The monoisotopic mass calculation (420.11 g/mol) aligns with the exact masses of Asp (115.02694115.02694), Met (131.04049×2131.04049 \times 2), and Pro (97.0527697.05276) .

Table 1: Compositional Breakdown

Amino Acid1-Letter CodeFormulaMass (g/mol)
AsparticDC4H5NO3C_4H_5NO_3115.03
MethionineMC5H11NO2SC_5H_{11}NO_2S131.04
ProlinePC5H9NOC_5H_9NO97.05

Conformational Implications

The presence of proline imposes structural constraints due to its pyrrolidine ring, which limits rotation around the N-Cα bond. This often induces β-turn or polyproline helix conformations, potentially influencing the peptide’s interaction with biological targets . The dual methionine residues contribute hydrophobicity and redox sensitivity, as methionine’s thioether side chain is susceptible to oxidation .

Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Asp-Met-Met-Pro likely employs Fmoc- or Boc-based SPPS, a standard method for sequential amino acid coupling . Key steps include:

  • Resin activation: A Wang or Rink amide resin is functionalized with the C-terminal proline.

  • Deprotection and coupling:

    • Fmoc removal using piperidine.

    • Activation of incoming amino acids via carbodiimides (e.g., HBTU or EDC) with hydroxybenzotriazole (HOBt) as an additive.

  • Side-chain protection:

    • Asp’s carboxyl group protected with tert-butyl esters.

    • Methionine’s sulfur stabilized against oxidation using methoxytrimethylbenzene sulfonamide (Mtr) .

Table 2: Representative Synthesis Protocol

StepReagent/ProcedurePurpose
120% piperidine/DMFFmoc deprotection
2HBTU, HOBt, DIPEAAmino acid activation
3TFA/TIS/H2OH_2O (95:2.5:2.5)Final cleavage and deprotection

Challenges in Synthesis

  • Methionine oxidation: The thioether group in methionine is prone to oxidation during synthesis or storage, necessitating inert atmospheres and antioxidants like dithiothreitol (DTT) .

  • Proline coupling inefficiency: Proline’s secondary amine reduces nucleophilicity, often requiring extended coupling times or double couplings .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in aqueous buffers at pH > 4, where Asp’s carboxylate group is deprotonated. Hydrophobic methionine residues may necessitate co-solvents like DMSO for stock solutions.

  • Stability:

    • pH sensitivity: Degradation likely occurs under strongly acidic (pH < 2) or basic (pH > 9) conditions due to peptide bond hydrolysis.

    • Oxidative instability: Methionine residues may oxidize to methionine sulfoxide or sulfone, altering bioactivity .

Spectroscopic Characteristics

  • UV-Vis: Absorbance at λmax280nm\lambda_{max} \approx 280 \, \text{nm} (weak, due to methionine’s sulfur atom).

  • Mass spectrometry: ESI-MS expected to show [M+H]+[M+H]^+ at m/z 421.11 and [M+Na]+[M+Na]^+ at m/z 443.10.

Hypothetical Biological Activities

Antioxidant Capacity

Methionine’s sulfur atom can scavenge reactive oxygen species (ROS), a mechanism observed in L-Threonyl-L-methionyl-L-prolyl-L-aspartic acid (PubChem CID: 71362718), which mitigates oxidative stress in hepatic cells .

Enzyme Inhibition

Aspartic acid’s carboxyl group may coordinate metal ions in enzyme active sites. Analogous peptides, such as L-Methionyl-L-prolyl-L-leucyl-L-prolyl-L-prolyl-L-histidine (CAS: 916136-96-4), inhibit matrix metalloproteinases by chelating zinc ions.

Future Research Directions

  • Activity profiling: Screen against antimicrobial, anticancer, and antioxidant assays.

  • Structural optimization: Substitute methionine with norleucine to enhance oxidative stability.

  • Delivery systems: Encapsulate in liposomes to improve bioavailability and target specificity.

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